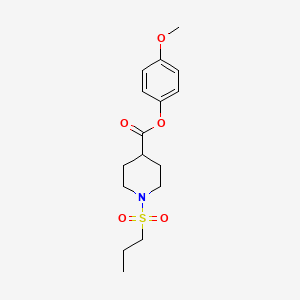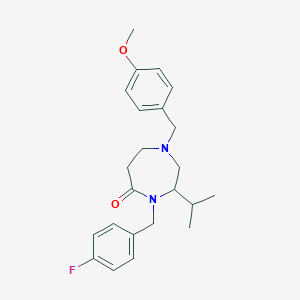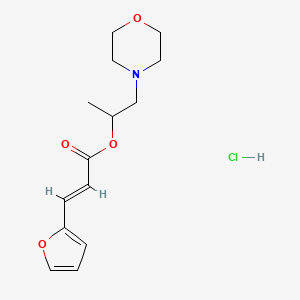
4-methoxyphenyl 1-(propylsulfonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl 1-(propylsulfonyl)-4-piperidinecarboxylate, also known as S 38093, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. The 5-HT6 receptor is involved in various physiological and pathological processes, including learning and memory, cognitive function, and mood regulation. Therefore, S 38093 has attracted significant attention as a potential therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
S 38093 exerts its pharmacological effects by selectively blocking the 5-HT6 receptor. The 5-HT6 receptor is mainly expressed in the central nervous system, particularly in brain regions involved in cognitive function, such as the hippocampus and the prefrontal cortex. The activation of the 5-HT6 receptor has been shown to impair cognitive performance, whereas its blockade has been shown to enhance it. The exact molecular mechanism underlying the cognitive effects of S 38093 is still under investigation, but it is thought to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
S 38093 has been found to have several biochemical and physiological effects in preclinical models. For instance, S 38093 has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are two neurotransmitters involved in cognitive function. Moreover, S 38093 has been found to enhance synaptic plasticity in the hippocampus, which is a process that underlies learning and memory. Finally, S 38093 has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is a stress response system that is dysregulated in various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S 38093 for lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. Moreover, S 38093 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one of the limitations of S 38093 is its relatively short half-life, which requires frequent dosing in animal studies. Moreover, the long-term safety and efficacy of S 38093 in humans are still unknown, and further clinical studies are needed to address these issues.
Direcciones Futuras
Several future directions for the research on S 38093 can be identified. Firstly, further preclinical studies are needed to investigate the potential therapeutic applications of S 38093 in various cognitive disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Secondly, the molecular mechanism underlying the cognitive effects of S 38093 needs to be elucidated, which could lead to the development of more selective and potent compounds. Thirdly, the long-term safety and efficacy of S 38093 in humans need to be evaluated in clinical trials, which could pave the way for its approval as a therapeutic agent. Finally, the combination of S 38093 with other drugs, such as acetylcholinesterase inhibitors or antipsychotics, needs to be investigated to determine whether it can enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of S 38093 involves a series of chemical reactions, starting from commercially available starting materials. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with propylsulfonyl chloride to form the propylsulfonyl derivative. Finally, the piperidine moiety is introduced by reacting the propylsulfonyl derivative with piperidine in the presence of a base. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.
Aplicaciones Científicas De Investigación
S 38093 has been extensively studied in various preclinical models to investigate its potential therapeutic applications. In animal models of cognitive impairment, such as the Morris water maze and the novel object recognition test, S 38093 has been shown to improve learning and memory performance. Moreover, S 38093 has been found to enhance the cognitive effects of acetylcholinesterase inhibitors, which are the current standard of care for Alzheimer's disease. In animal models of schizophrenia, S 38093 has been shown to reduce the positive and negative symptoms of the disease, as well as the cognitive deficits associated with it.
Propiedades
IUPAC Name |
(4-methoxyphenyl) 1-propylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-12-23(19,20)17-10-8-13(9-11-17)16(18)22-15-6-4-14(21-2)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIWJDWCGWKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)

![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
![2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)

![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)